

# An In-depth Technical Guide to Ketone Derivatives of C9H8F2O2

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## Compound of Interest

Compound Name:	1-(3,5-Difluoro-4-methoxyphenyl)ethanone
Cat. No.:	B064401

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ketone derivatives with the molecular formula C9H8F2O2. The primary focus is on the isomers of difluorophenyl hydroxypropanones, which are key intermediates in the synthesis of various pharmaceutically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making these compounds of high interest in medicinal chemistry.

## Isomers of C9H8F2O2 Ketone Derivatives

The ketone derivatives of C9H8F2O2 are primarily isomers of 1-(difluorophenyl)-2-hydroxypropan-1-one and 1-(difluorophenyl)-3-hydroxypropan-1-one. The positioning of the two fluorine atoms on the phenyl ring gives rise to a number of positional isomers.

## Data Presentation

The following tables summarize the identified isomers and their available physicochemical data. It is important to note that experimental data for many of these specific isomers are not readily available in public databases and may require targeted synthesis and characterization.

Table 1: Isomers of 1-(Difluorophenyl)-2-hydroxypropan-1-one

IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Predicted Boiling Point (°C)	Predicted Density (g/cm³)	Predicted pKa
1-(2,3-Difluorophenoxy)propan-1-one	I)-2-hydroxypropyl 1,1-difluoro-2-phenylethane-1-one	C9H8F2O2	186.16	260.2 ± 25.0	1.294 ± 0.06
(R)-1-(2,4-Difluorophenoxy)propan-1-one	(R)-1-(2,4-difluorophenoxy)propan-1-one	I)-2-hydroxypropyl (R)-1-(2,4-difluorophenoxy)ethan-1-one	C9H8F2O2	186.16	260.2 ± 25.0[2]
1-(2,5-Difluorophenoxy)propan-1-one	I)-2-hydroxypropyl 1,1-difluoro-2-phenylethane-1-one	C9H8F2O2	186.16	260.2 ± 25.0	1.294 ± 0.06
1-(2,6-Difluorophenoxy)propan-1-one	I)-2-hydroxypropyl 1,1-difluoro-2-phenylethane-1-one	C9H8F2O2	186.16	260.2 ± 25.0	1.294 ± 0.06
1-(3,4-Difluorophenoxy)propan-1-one	I)-2-hydroxypropyl 1,1-difluoro-2-phenylethane-1-one	C9H8F2O2	186.16	260.2 ± 25.0	1.294 ± 0.06
1-(3,5-Difluorophenoxy)propan-1-one	I)-2-hydroxypropyl 1,1-difluoro-2-phenylethane-1-one	C9H8F2O2	186.16	260.2 ± 25.0	1.294 ± 0.06

Table 2: Isomers of 1-(Difluorophenyl)-3-hydroxypropan-1-one

IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Predicted Boiling Point (°C)	Predicted Density (g/cm³)	Predicted pKa
1-(2,3-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available
1-(2,4-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available
1-(2,5-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available
1-(2,6-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available
1-(3,4-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available
1-(3,5-Difluorophenoxy)propan-1-one	C9H8F2O2	186.16	Data not available	Data not available	Data not available

Note: Predicted data is based on computational models and may differ from experimental values.

Another potential isomer is a hydroxy-substituted difluoropropiophenone:

Table 3: Other Isomers

IUPAC Name	Molecular Formula	Molecular Weight ( g/mol )	XLogP3-AA	Exact Mass
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one[3]	C9H8F2O2	186.15[3]	1.9[3]	186.04923582[3]
1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one[4]	C9H8F2O2	186.15[4]	1.9[4]	186.04923582[4]

## Experimental Protocols

The synthesis of these target compounds can be achieved through a two-step process: Friedel-Crafts acylation to form the corresponding difluoropropiophenone, followed by  $\alpha$ -hydroxylation.

### Synthesis of 1-(Difluorophenyl)propan-1-one via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of a difluorobenzene with propanoyl chloride.

Materials:

- Appropriate difluorobenzene (e.g., 1,2-difluorobenzene, 1,3-difluorobenzene, or 1,4-difluorobenzene)
- Propanoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )

- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Crushed ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane

**Procedure:**

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
- **Cooling:** Cool the suspension to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.
- **Addition of Difluorobenzene:** Add the difluorobenzene (1.0 equivalent) dropwise to the mixture, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $MgSO_4$ , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1-(difluorophenyl)propan-1-one.

## Synthesis of 1-(Difluorophenyl)-2-hydroxypropan-1-one via $\alpha$ -Hydroxylation

This protocol describes the  $\alpha$ -hydroxylation of a 1-(difluorophenyl)propan-1-one using m-chloroperoxybenzoic acid (m-CPBA) in a Rubottom oxidation-type reaction after conversion to its silyl enol ether.

### Materials:

- 1-(Difluorophenyl)propan-1-one (from step 2.1)
- Chlorotrimethylsilane (TMSCl)
- Triethylamine ( $Et_3N$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium sulfite solution
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Ethyl acetate

- Hexane

**Procedure:**

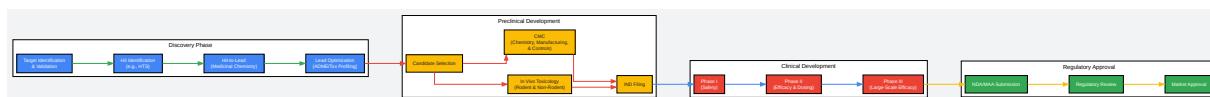
- Formation of Silyl Enol Ether: In a dry flask under an inert atmosphere, dissolve the 1-(difluorophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add triethylamine (1.5 equivalents) followed by the dropwise addition of chlorotrimethylsilane (1.2 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Work-up of Silyl Enol Ether: Quench the reaction with cold water and extract with a mixture of hexane and ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. The crude silyl enol ether is often used in the next step without further purification.
- Oxidation: Dissolve the crude silyl enol ether in DCM and cool to 0 °C. Add m-CPBA (1.1 equivalents) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.
- Quenching and Work-up: Quench the reaction by adding saturated sodium sulfite solution. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 1-(difluorophenyl)-2-hydroxypropan-1-one.

## Signaling Pathways and Experimental Workflows in Drug Development

The development of novel ketone derivatives as potential drug candidates follows a structured workflow from initial discovery to clinical trials. This process involves a multidisciplinary approach to identify, optimize, and validate the safety and efficacy of a new chemical entity.

# Small Molecule Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of a small molecule drug candidate.



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## References

- 1. anaxlab.com [anaxlab.com]
- 2. 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- | 126918-16-9 [chemicalbook.com]
- 3. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 164772457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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